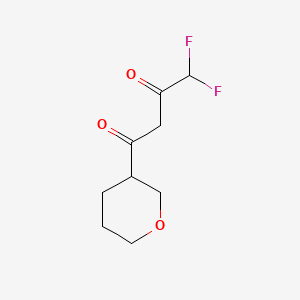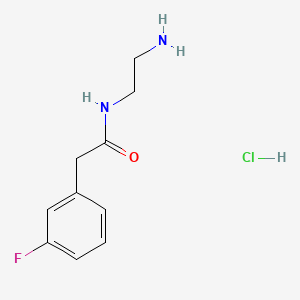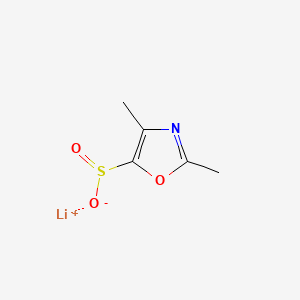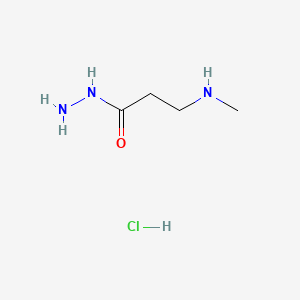
2,5-Dibromo-3,6-difluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-3,6-difluoropyridine is a halogenated pyridine derivative Pyridines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring structure composed of five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,6-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction, where fluorine atoms are introduced into the pyridine ring. For example, 2,5-difluoropyridine can be prepared by the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide . Bromination can then be achieved using reagents such as bromine or N-bromosuccinimide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using efficient and cost-effective reagents. The use of automated reactors and continuous flow systems can enhance the yield and purity of the final product. Safety measures are crucial due to the reactive nature of halogenating agents.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3,6-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) for fluorination and bromine (Br2) for bromination.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated or brominated pyridine derivatives .
Scientific Research Applications
2,5-Dibromo-3,6-difluoropyridine has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3,6-difluoropyridine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The electron-withdrawing effects of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in research and development .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-3,5-difluoropyridine: Another halogenated pyridine with similar properties but different substitution patterns.
2,5-Dibromopyridine: Lacks fluorine atoms, resulting in different chemical behavior and applications.
2,6-Difluoropyridine: Contains only fluorine atoms, leading to distinct reactivity and uses.
Uniqueness
2,5-Dibromo-3,6-difluoropyridine is unique due to the specific combination of bromine and fluorine atoms at the 2,5 and 3,6 positions, respectively.
Properties
Molecular Formula |
C5HBr2F2N |
|---|---|
Molecular Weight |
272.87 g/mol |
IUPAC Name |
2,5-dibromo-3,6-difluoropyridine |
InChI |
InChI=1S/C5HBr2F2N/c6-2-1-3(8)4(7)10-5(2)9/h1H |
InChI Key |
SWTYHYZZPHCYNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Br)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Pyrrolidin-3-yl)-1,3-thiazol-4-yl]aceticaciddihydrochloride](/img/structure/B13465320.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate](/img/structure/B13465325.png)


![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13465343.png)
![4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13465346.png)

![1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13465350.png)
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid](/img/structure/B13465358.png)


![Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate](/img/structure/B13465378.png)
![4-[4-(4-Chlorophenyl)-2-methyl-1,3-dioxolan-2-yl]piperidine hydrochloride](/img/structure/B13465380.png)

